(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Catalog No.
S1500113
CAS No.
177617-17-3
M.F
C13H30O4Si3
M. Wt
334.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

CAS Number

177617-17-3

Product Name

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate

Molecular Formula

C13H30O4Si3

Molecular Weight

334.63 g/mol

InChI

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3

InChI Key

YQFQCQOGRMUSGZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C

Surface Modification and Functionalization

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is employed for surface modification and functionalization of various materials due to its unique properties. The molecule possesses:

  • Silane group: This group readily reacts with hydroxyl (OH) groups present on many inorganic and organic substrates, forming strong covalent bonds . This allows for anchoring the molecule onto the surface.
  • Acrylate group: This group readily undergoes radical polymerization, enabling the creation of covalently bonded polymer layers on the modified surface .

This combination allows researchers to:

  • Introduce desired functionalities onto the surface, such as adhesion promotion, hydrophobicity, or specific chemical reactivity, tailored for various applications .
  • Immobilize biomolecules like enzymes, antibodies, or DNA for biosensing or biocatalytic applications .

Polymer Synthesis and Modification

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane finds use in polymer synthesis and modification due to its ability to:

  • Act as a coupling agent: It can covalently link different polymer chains, creating block copolymers with specific properties .
  • Introduce pendent siloxane groups: These groups can impart unique properties like hydrophobicity, flexibility, and gas barrier properties to the resulting polymer .

Researchers utilize this molecule for:

  • Developing novel polymeric materials with tailored functionalities for applications in areas like drug delivery, electronics, and coatings .
  • Modifying existing polymers to improve their properties or introduce specific functionalities.

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C13_{13}H30_{30}O4_{4}Si3_{3} and a molecular weight of 334.63 g/mol. This compound features a unique structure that includes both acryloxy and trimethylsiloxy groups, which contribute to its reactivity and versatility in various applications. It is primarily used in the formulation of silicone-based materials, adhesives, and coatings due to its ability to enhance adhesion properties and improve material performance under various conditions .

The chemical reactivity of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is largely attributed to its acryloxy group, which can undergo polymerization reactions. It can participate in free radical polymerization, leading to the formation of cross-linked networks when exposed to heat or UV light. Additionally, the siloxy groups can react with moisture to form silanol groups, which can further condense to create siloxane bonds, enhancing the stability and durability of the resulting materials .

Several synthesis methods have been documented for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane:

  • Hydrosilylation Reaction: This method involves the reaction of acryloxypropyl groups with silanes containing trimethylsiloxy functionalities in the presence of a catalyst.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving silanol derivatives and acryloxy-containing reagents.
  • Direct Addition: Another approach includes direct addition of acryloxypropyl groups to pre-existing siloxane chains under controlled conditions .

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane has numerous applications across various industries:

  • Adhesives and Sealants: It enhances adhesion properties in silicone-based adhesives.
  • Coatings: Used in protective coatings for improved durability and chemical resistance.
  • Biomedical Materials: Potentially applicable in creating biocompatible materials for medical devices.
  • Composite Materials: Acts as a coupling agent to improve the interface between organic and inorganic components in composites .

Interaction studies involving (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane focus on its compatibility with other materials, particularly polymers and fillers. These studies assess how the compound influences mechanical properties, thermal stability, and moisture resistance in composite systems. Additionally, investigations into its reactivity with other chemical agents provide insights into its behavior during processing and application .

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane shares structural similarities with several other silane compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
(Vinyltrimethoxysilane)C10_{10}H22_{22}O3_{3}SiContains vinyl group; used in polymerization reactions
(Aminopropyl)triethoxysilaneC9_{9}H23_{23}N1_{1}O3_{3}SiContains amino group; enhances adhesion to organic substrates
(Chloropropyl)trimethoxysilaneC9_{9}H21_{21}ClO3_{3}SiContains chlorine; used for surface modification
TrimethoxysilaneC3_{3}H10_{10}O3_{3}SiSimple structure; widely used as a coupling agent

The uniqueness of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane lies in its combination of both acryloxy and trimethylsiloxy functionalities, providing enhanced reactivity and versatility compared to other silanes that may only possess one type of functional group .

Synthetic Pathways for Organosilane-Acrylate Hybrid Systems

The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane represents a sophisticated approach to creating organosilane-acrylate hybrid systems that combine the reactive properties of acrylate functional groups with the chemical versatility of siloxane frameworks [2]. The primary synthetic pathway involves the hydrosilylation reaction between silicon-hydrogen bonds and unsaturated hydrocarbons, followed by alkoxylation processes [3]. This methodology enables the formation of complex organosilicon compounds that exhibit dual functionality through their distinct reactive sites.

The fundamental synthesis begins with trichlorosilane as the primary precursor, which undergoes hydrosilylation reactions with allyl acrylate or similar unsaturated acrylate compounds [3]. The reaction proceeds through platinum-catalyzed addition mechanisms at temperatures ranging from 80 to 120 degrees Celsius, with reaction times typically extending from 4 to 8 hours [1] [4]. The stoichiometric ratio of reactants significantly influences the product yield, with optimal molar ratios of acrylate to chlorosilane ranging from 1:0.9 to 1:1.2 [1].

Phase transfer catalysts play a crucial role in the synthesis of these hybrid systems, with tetrabutylammonium bromide and tetraethylammonium bromide demonstrating exceptional effectiveness [1] [4]. The mass ratio of phase transfer catalyst to chlorosilane precursor typically ranges from 0.005:1 to 0.03:1, enabling efficient reaction progression and improved product purity [1]. Polymerization inhibitors such as ZJ-705 are incorporated at mass ratios of 0.001:1 to 0.01:1 relative to the silane precursor to prevent premature crosslinking during synthesis [1] [4].

Synthesis ParameterOptimal RangeEffect on Product Quality
Temperature110-150°CControls reaction rate and selectivity
Reaction Time4-8 hoursInfluences conversion efficiency
Catalyst Ratio0.005:1 to 0.03:1Enhances reaction kinetics
Inhibitor Ratio0.001:1 to 0.01:1Prevents premature polymerization

The purification process involves filtration to remove solid byproducts, followed by methanol washing and vacuum distillation at temperatures between 96 and 100 degrees Celsius under reduced pressure ranging from -0.098 to -0.094 megapascals [1] [4]. This comprehensive purification approach yields products with purity levels exceeding 98.1 percent and mass yields ranging from 83.6 to 86.9 percent [4].

Radical-Mediated Crosslinking Mechanisms with Acrylate Monomers

The radical-mediated crosslinking behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane demonstrates unique characteristics that distinguish it from conventional acrylate systems [5] [6]. The compound exhibits exceptional reactivity through its acryloxy functional group, which readily participates in free radical polymerization reactions when exposed to photoinitiators or thermal initiators [20]. The silane-acrylate chemistry enables regulated network formation through a mixed radical chain growth and step growth mechanism [5] [6].

The crosslinking mechanism proceeds through hydrogen abstraction from the silicon-hydrogen bonds by radical species, generating silyl radicals that subsequently react with acrylate double bonds [5] [6]. This process creates a step growth-like radical polymerization that differs fundamentally from traditional acrylate homopolymerization [6]. The ratio of propagation to chain transfer reactions determines the final network architecture, with higher silane concentrations leading to more regulated crosslinking and reduced shrinkage stress [5] [6].

Kinetic studies reveal that the double bond conversion at the gel point increases significantly in silane-acrylate systems compared to pure acrylate networks [6]. The gelation time extends with increasing silane content, allowing for higher ultimate conversion before network formation [5] [6]. This delayed gelation mechanism contributes to the formation of more homogeneous network structures with improved mechanical properties [6].

Silane Content (mol%)Gel Time (minutes)Double Bond Conversion at Gel Point (%)Final Conversion (%)
02.112.578.2
53.818.785.6
105.222.489.1
208.628.992.3

The temperature dependence of the crosslinking reaction follows Arrhenius kinetics, with activation energies ranging from 45 to 65 kilojoules per mole depending on the specific initiator system employed [29]. Platinum-based catalysts demonstrate superior efficiency in promoting the coupling reactions, with complete conversion achieved at 25 degrees Celsius after 8 hours for glycidoxy-functional silanes and similar timeframes for acryloxy systems [29].

Hydrolysis and Condensation Reactions Under Plasma and Sol-Gel Conditions

The hydrolysis and condensation behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane under various processing conditions reveals complex reaction pathways that are highly dependent on environmental parameters [11] [12]. Under sol-gel conditions, the compound undergoes hydrolysis reactions involving the siloxane bonds, leading to the formation of silanol intermediates [11] [13]. The hydrolysis kinetics demonstrate first-order dependence on silane concentration and variable order with respect to water concentration, ranging from 0.8 to 4.4 depending on solvent and catalyst systems [11].

Plasma conditions significantly enhance the reactivity of silane compounds with water, generating reactive species that promote hydrolysis at lower temperatures than conventional thermal processing [14] [15]. Cold dielectric barrier discharge plasma creates silyl radicals and hydroxyl species that facilitate condensation reactions, producing silicon-oxygen-hydrogen compounds detectable at 3650 inverse centimeters in infrared spectroscopy [14] [15]. The plasma-enhanced reactions occur at temperatures as low as 25 degrees Celsius, compared to thermal hydrolysis requiring temperatures above 555 degrees Celsius [14] [15].

The reaction mechanisms under acidic and basic conditions follow distinct pathways that influence the final product structure [11] [12]. In acidic media, protonation of alkoxide groups increases the electrophilicity of silicon atoms, facilitating nucleophilic attack by water molecules through an SN1-Si mechanism [11]. Basic conditions promote nucleophilic attack by hydroxide ions directly on silicon centers via an SN2-Si mechanism, leading to different condensation patterns [11] [12].

Sol-gel processing parameters critically influence the reaction progression and final material properties [34] [35]. Temperature profiles during synthesis show initial exothermic behavior upon silane addition, with temperatures rising from 60 to 75 degrees Celsius during the hydrolysis phase [34] [35]. The clear point formation occurs within 8 minutes under standard conditions using succinic acid catalysis, followed by condensation at elevated temperatures of 140 degrees Celsius [34] [35].

Processing ConditionTemperature (°C)Reaction TimePrimary Products
Ambient Sol-Gel25-6030-90 minutesSilanols, oligomers
Thermal Sol-Gel14060 minutesCondensed siloxanes
Plasma Treatment255-15 minutesSilicon oxides, hydrogen
High Temperature555+VariableThermal decomposition products

Functional Group Reactivity: Acryloxy versus Siloxy Interactions

The reactivity profile of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is characterized by the distinct chemical behavior of its acryloxy and siloxy functional groups, each contributing unique properties to the overall molecular reactivity [16] [17]. The acryloxy group demonstrates typical carbonyl reactivity patterns, participating in nucleophilic addition reactions and radical polymerization processes [17]. The electron-withdrawing nature of the carbonyl carbon makes it susceptible to attack by nucleophilic species, while the alpha-beta unsaturated system enables Michael addition reactions [17].

Siloxy groups exhibit significantly different reactivity characteristics, primarily involving silicon-oxygen bond formation and cleavage reactions [19] [22]. The electropositive nature of silicon atoms makes them susceptible to nucleophilic attack, particularly under hydrolytic conditions [22]. The trimethylsiloxy substituents provide steric protection while maintaining reactivity through their ability to undergo exchange reactions with other silanol or siloxy species [19].

The relative reactivity of these functional groups depends strongly on reaction conditions and the nature of attacking species [20]. Acrylate functional siloxanes demonstrate reactivity similar to their organic counterparts, unlike vinyl siloxanes which show reduced reactivity compared to organic vinyl compounds [20]. The polymerization rate of acrylate-functional siloxanes exceeds that of methacrylate analogs by factors of 10 or greater under ultraviolet irradiation conditions [20].

Neighboring group effects significantly influence the reactivity of both functional groups [22]. The presence of tethered functional groups can enhance hydrolytic cleavage rates through hydrogen-bond assisted mechanisms [22]. Chain length between reactive sites affects reaction kinetics, with shorter tethers generally promoting faster reactions due to proximity effects [22].

Functional GroupPrimary ReactionsReactivity OrderTypical Conditions
AcryloxyRadical polymerization, Michael additionHighUV/thermal initiation
SiloxyHydrolysis, condensation, exchangeModerateAqueous/protic conditions
Combined SystemCrosslinking, surface modificationSynergisticControlled pH/temperature

Photopolymerization and Network Formation

Radical Chain Growth Kinetics and Gelation Dynamics

The photopolymerization behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane demonstrates exceptional radical chain growth kinetics through a regulated mixed-mode polymerization mechanism. The compound exhibits a unique dual-functional structure where the acrylate group participates in radical chain growth while the bis(trimethylsiloxy) moiety introduces chain transfer characteristics that fundamentally alter the polymerization dynamics [1].

The radical mechanism proceeds through photoinitiator activation, followed by hydrogen abstraction from the silane backbone, generating silyl radicals that reinitiate polymerization with acrylate double bonds. This process creates a mixed radical chain growth and step-growth polymerization pathway, where the ratio of propagation to chain transfer determines the resulting network architecture [1]. The compound demonstrates superior double-bond conversion rates exceeding 95%, significantly higher than conventional acrylate systems that typically achieve 80-85% conversion [1].

Polymerization ParameterSilane-Acrylate SystemReference Acrylate
Double Bond Conversion (%)>9580-85
Gel Point Conversion (%)HigherLower
Shrinkage Stress Reduction (%)350
Network HomogeneityHighLow

The gelation dynamics reveal delayed gelation at higher double-bond conversions, attributed to the chain transfer activity of the silane functionality. This delayed gelation mechanism allows for more complete monomer conversion before network formation, resulting in reduced unreacted monomer content and improved network homogeneity [1]. The glass transition temperature profiles of the resulting networks show narrow transitions, indicating uniform crosslink density distribution throughout the polymer matrix [1].

Comparative Analysis with Thiol-Ene Systems

The comparative performance of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane against established thiol-ene systems reveals significant advantages in multiple polymerization parameters. While thiol-ene systems are renowned for their step-growth characteristics and reduced shrinkage stress, the silane-acrylate system demonstrates superior storage stability and eliminates the characteristic malodorous properties associated with thiol compounds [1].

Wikipedia

3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate

Dates

Last modified: 08-15-2023

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